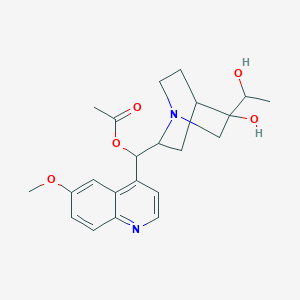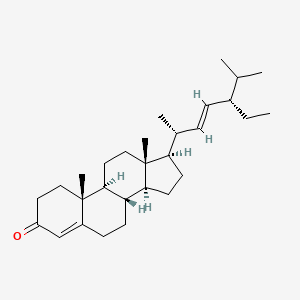
Arachidonic Acid Quant-PAK
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The arachidonic acid Quant-PAK has been designed for the convenient, precise quantification of arachidonic acid by GC- or LC-MS. It includes a 50 µg vial of arachidonic acid-d8 and a precisely weighed vial of unlabeled arachidonic acid, with the precise weight indicated on the vial. This unlabeled arachidonic acid can be used to quantify the arachidonic acid-d8 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Applications De Recherche Scientifique
High-Performance Liquid Chromatography Analysis
Arachidonic acid (AA) metabolites have been analyzed using high-performance liquid chromatography (HPLC) with pre-column derivatization methods. This process involves purifying AA metabolites produced by human platelets and rat macrophages and analyzing them with HPLC for precise identification and quantification of various derivatives like leukotrienes and prostaglandins (Yamauchi et al., 1986).
Profiling Arachidonic Acid Metabolites in Rabbit Platelets
Radio gas chromatography has been used to profile arachidonic acid metabolites in rabbit platelets. This method involves purifying incubation mixtures and then analyzing them using gas chromatography and mass spectrometry, enabling detailed mapping of AA metabolites (Akira et al., 1993).
Role in Infant Development
Research has highlighted the essential role of arachidonic acid in infant development. Studies suggest that ARA is critical for growth, brain development, and health in infants, emphasizing the need for dietary ARA during early development stages (Hadley et al., 2016).
Importance in Aquaculture Feeds
Arachidonic acid plays a significant role in fish nutrition, especially as a precursor to eicosanoids. Studies have focused on the dietary importance of ARA in fish physiology and biochemistry, highlighting its critical role in fish nutrition (Bell & Sargent, 2003).
Microbial Production of Arachidonic Acid
Research has explored the production of arachidonic acid through microbial fermentation and genetic modification, particularly using strains like Mortierella alpina. This approach is considered a sustainable alternative to traditional methods of obtaining ARA from animal tissues (Zhang et al., 2021).
Propriétés
Nom du produit |
Arachidonic Acid Quant-PAK |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)

![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)